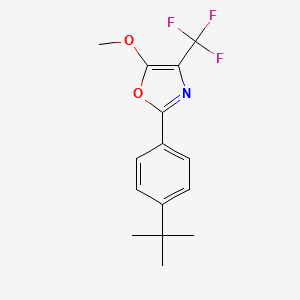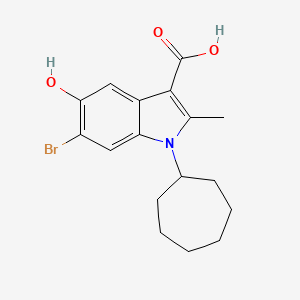
6-bromo-1-cycloheptyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-1-cycloheptyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid is a synthetic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are widely recognized for their biological and pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-cycloheptyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a cycloheptanone derivative reacts with phenylhydrazine in the presence of an acid catalyst to form the indole core . Subsequent bromination and hydroxylation steps introduce the bromo and hydroxy groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-1-cycloheptyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative
Reduction: Formation of a de-brominated indole derivative
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 6-bromo-1-cycloheptyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses .
Comparación Con Compuestos Similares
Similar Compounds
6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: Another indole derivative with similar structural features but different biological activities.
Indole-3-carboxylic acid: A simpler indole derivative with a carboxylic acid group, used in various chemical and biological studies.
Uniqueness
6-bromo-1-cycloheptyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H20BrNO3 |
|---|---|
Peso molecular |
366.2 g/mol |
Nombre IUPAC |
6-bromo-1-cycloheptyl-5-hydroxy-2-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C17H20BrNO3/c1-10-16(17(21)22)12-8-15(20)13(18)9-14(12)19(10)11-6-4-2-3-5-7-11/h8-9,11,20H,2-7H2,1H3,(H,21,22) |
Clave InChI |
PBTOTHLYEDACBT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC(=C(C=C2N1C3CCCCCC3)Br)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


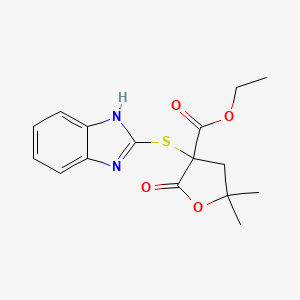
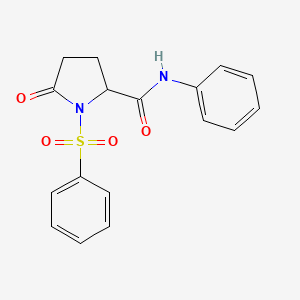
![N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B11074204.png)

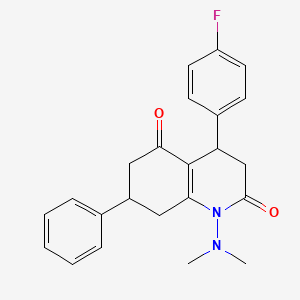
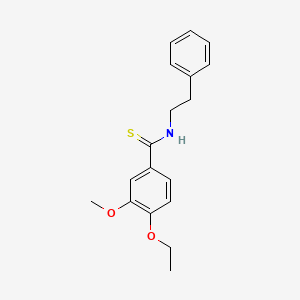
![N,N-dimethyl-6-[({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11074220.png)
![2-[(3,4-Diethoxyphenyl)acetyl]-5,5-dimethyl-3-(morpholin-4-yl)cyclohex-2-en-1-one](/img/structure/B11074221.png)
![3-methoxy-N-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide](/img/structure/B11074226.png)
![2-[3-(6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide](/img/structure/B11074234.png)
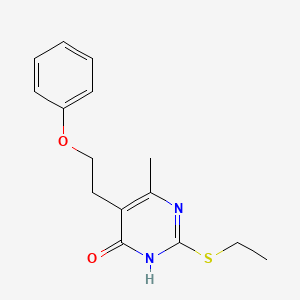
![4-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline](/img/structure/B11074244.png)
![5-[(4-chlorophenyl)sulfanyl]-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B11074250.png)
